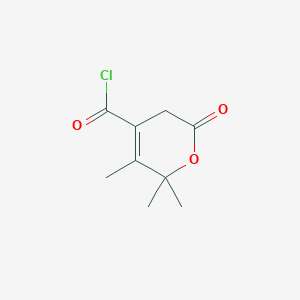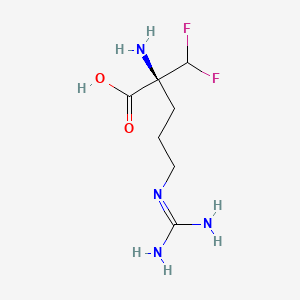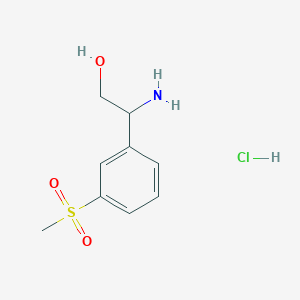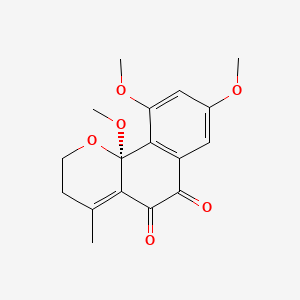
3,6,8-Tribromochromone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6,8-Tribromochromone is a brominated derivative of chromone, a naturally occurring compound found in various plants This compound is characterized by the presence of three bromine atoms at the 3rd, 6th, and 8th positions of the chromone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6,8-Tribromochromone typically involves the bromination of chromone. One common method is the direct bromination of chromone using bromine in the presence of a suitable catalyst, such as iron or aluminum chloride. The reaction is usually carried out in an organic solvent like chloroform or carbon tetrachloride at room temperature. The reaction conditions must be carefully controlled to ensure selective bromination at the desired positions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The bromination reaction is typically followed by purification steps, such as recrystallization or chromatography, to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3,6,8-Tribromochromone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The chromone ring can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to form dihydro derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium hydroxide, and various nucleophiles like amines or thiols. The reactions are typically carried out in polar solvents like ethanol or water.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are used in organic solvents like tetrahydrofuran or ethanol.
Major Products Formed
Substitution Reactions: Substituted chromone derivatives with various functional groups.
Oxidation Reactions: Quinones or other oxidized chromone derivatives.
Reduction Reactions: Dihydrochromone derivatives.
Scientific Research Applications
3,6,8-Tribromochromone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,6,8-Tribromochromone involves its interaction with various molecular targets. The bromine atoms enhance the compound’s reactivity, allowing it to interact with biological molecules such as proteins and nucleic acids. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3,5,7-Tribromochromone: Another brominated chromone derivative with bromine atoms at different positions.
3,6,8-Trichlorochromone: A chlorinated analog with similar chemical properties but different reactivity.
3,6,8-Trifluorochromone: A fluorinated analog with distinct electronic properties.
Uniqueness
3,6,8-Tribromochromone is unique due to the specific positioning of the bromine atoms, which imparts distinct chemical and biological properties
Properties
CAS No. |
288399-60-0 |
|---|---|
Molecular Formula |
C9H3Br3O2 |
Molecular Weight |
382.83 g/mol |
IUPAC Name |
3,6,8-tribromochromen-4-one |
InChI |
InChI=1S/C9H3Br3O2/c10-4-1-5-8(13)7(12)3-14-9(5)6(11)2-4/h1-3H |
InChI Key |
AVDVRNRZQQNVPW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=C1C(=O)C(=CO2)Br)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![(2S)-2-amino-4-{hydroxy[hydroxy(4-hydroxy-3-methoxy-5-nitrophenyl)methyl]phosphoryl}butanoic acid](/img/structure/B13831133.png)






